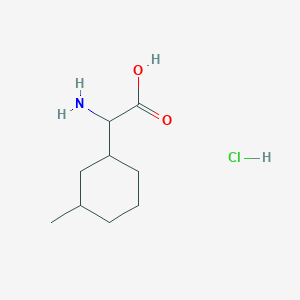
2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride” is an amino acid derivative with potential applications in the field of science and industry. It has a CAS Number of 409094-83-3 .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride” can be represented by the Inchi Code:1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H . Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 207.7 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Amino acids and their derivatives, including structures similar to "2-Amino-2-(3-methylcyclohexyl)acetic acid; hydrochloride," are pivotal in the synthesis and characterization of new compounds. For instance, the synthesis of Schiff base ligands from amino acids and their metal complexes has been explored for their antioxidant and enzymatic inhibition activities, revealing potential therapeutic applications (Ikram et al., 2015). Similarly, the synthesis of 4-unsubstituted 2,5-dioxooctahydroquinoline-3-carboxylates via multi-component reactions demonstrates the versatility of amino acid derivatives in generating pharmacologically relevant structures (Gu & Georg, 2013).
Biological Activities and Screening
Research into compounds structurally related to "2-Amino-2-(3-methylcyclohexyl)acetic acid; hydrochloride" often investigates their biological activities. New proteinogenic amino acid conjugates have been synthesized and assessed for their anti-inflammatory and analgesic properties, showing promise as nonulcerogenic alternatives to existing drugs (Shalaby et al., 1998). Furthermore, the synthesis of aryloxyacetic acid analogs and their screening for antimicrobial activity highlight the potential of amino acid derivatives in addressing infectious diseases (Dahiya, Pathak, & Kaur, 2008).
Mechanistic Studies and Chemical Reactions
Mechanistic studies and reactions involving amino acid derivatives offer insights into their chemical behavior and potential applications. The asymmetric Michael reaction, for instance, has been employed to produce optically active compounds, demonstrating the importance of stereochemistry in synthesizing biologically active molecules (Takeda, Hoshiko, & Mukaiyama, 1981). Additionally, the exploration of ring-chain tautomerism and its application in synthesizing complex structures from simple precursors further illustrates the chemical versatility of these compounds (Langschwager & Hoffmann, 1995).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.
properties
IUPAC Name |
2-amino-2-(3-methylcyclohexyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCUKHDMZTDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

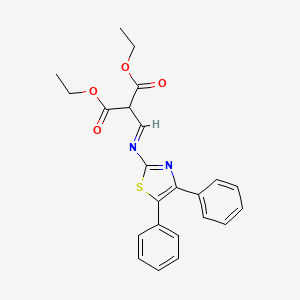

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964914.png)
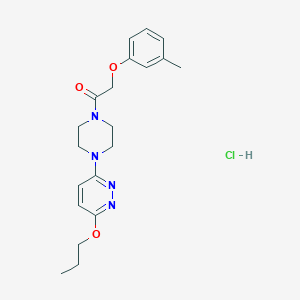
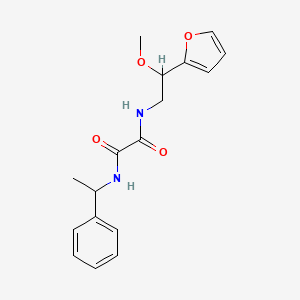
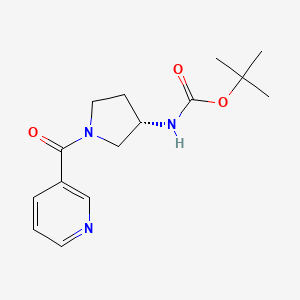
![2-Benzylsulfanyl-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2964921.png)
![2-[4-[(6-chloro-2-oxo-3H-indol-1-yl)methyl]anilino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2964924.png)
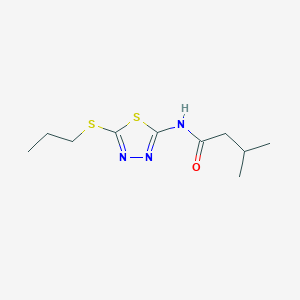
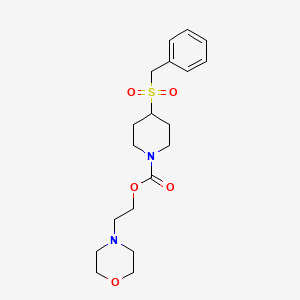
![4-acetyl-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2964928.png)
![4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2964931.png)
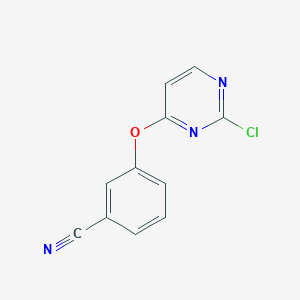
![2-[1-(4-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2964933.png)